molecular formula C14H21N3O2S B12759044 Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester CAS No. 96804-66-9

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester

Cat. No.: B12759044
CAS No.: 96804-66-9
M. Wt: 295.40 g/mol
InChI Key: JJYYSFZGZQNDPA-UHFFFAOYSA-N
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Description

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydrazino group, and a phenylamino thioxomethyl group

Preparation Methods

The synthesis of propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the hydrazino intermediate, followed by the introduction of the phenylamino thioxomethyl group. The final step involves esterification to form the ethyl ester. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The hydrazino and phenylamino groups can participate in substitution reactions, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino and phenylamino groups are key functional groups that interact with enzymes and receptors, influencing biological processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other hydrazino and phenylamino derivatives of propanoic acid. Compared to these compounds, propanoic acid, 3-(2,2-dimethyl-1-((phenylamino)thioxomethyl)hydrazino)-, ethyl ester is unique due to the presence of the thioxomethyl group, which imparts distinct chemical and biological properties. Some similar compounds are:

  • Propanoic acid, 2,2-dimethyl-, ethyl ester
  • Propanoic acid, 2-methyl-, ethyl ester
  • Propanoic acid, 2,2-dimethyl, 1,1-dimethylethyl ester

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

96804-66-9

Molecular Formula

C14H21N3O2S

Molecular Weight

295.40 g/mol

IUPAC Name

ethyl 3-[dimethylamino(phenylcarbamothioyl)amino]propanoate

InChI

InChI=1S/C14H21N3O2S/c1-4-19-13(18)10-11-17(16(2)3)14(20)15-12-8-6-5-7-9-12/h5-9H,4,10-11H2,1-3H3,(H,15,20)

InChI Key

JJYYSFZGZQNDPA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCN(C(=S)NC1=CC=CC=C1)N(C)C

Origin of Product

United States

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